molecular formula C13H15N3O B13333540 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B13333540
M. Wt: 229.28 g/mol
InChI Key: XGDSBJGZPRMTEU-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring The presence of a 4-methoxybenzyl group adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction can be employed, where an alkyne and an azide react to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as silver or copper salts to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be utilized to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C13H15N3O/c1-17-12-4-2-10(3-5-12)8-16-9-11-6-14-7-13(11)15-16/h2-5,9,14H,6-8H2,1H3

InChI Key

XGDSBJGZPRMTEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3CNCC3=N2

Origin of Product

United States

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